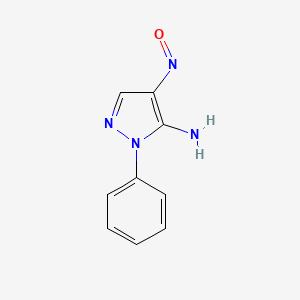










|
REACTION_CXSMILES
|
CO[CH:3](OC)[C:4](=[N:7][OH:8])[C:5]#[N:6].[C:11]1([NH:17][NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl.N>O.CO>[NH2:6][C:5]1[N:17]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:18]=[CH:3][C:4]=1[N:7]=[O:8]
|


|
Name
|
|
|
Quantity
|
2.97 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C#N)=NO)OC
|
|
Name
|
|
|
Quantity
|
2.32 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NN
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a flask having
|
|
Type
|
CUSTOM
|
|
Details
|
an inner volume of 25 ml and equipped with a stirring device
|
|
Type
|
ADDITION
|
|
Details
|
a thermometer and a reflux condenser were charged
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted at 50 to 52° C. for one hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the liquid temperature to 5° C.
|
|
Type
|
WAIT
|
|
Details
|
lower for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
Precipitated crystals
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
the crystals were washed with 5 ml of cold water
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=NN1C1=CC=CC=C1)N=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.19 g | |
| YIELD: PERCENTYIELD | 63.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |